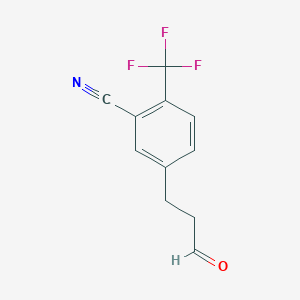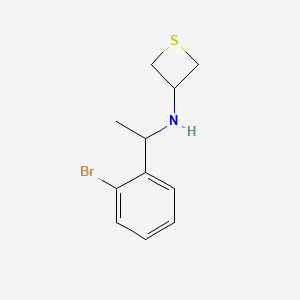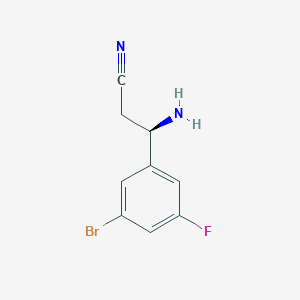
2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol is an organic compound with the molecular formula C15H22O2 It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a 2-methylcyclohexyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol typically involves the reaction of 4-(2-Methylcyclohexyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.
化学反応の分析
Types of Reactions
2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(4-(2-Methylcyclohexyloxy)phenyl)acetone.
Reduction: 2-(4-(2-Methylcyclohexyloxy)phenyl)ethane.
Substitution: 2-(4-(2-Methylcyclohexyloxy)phenyl)ethyl chloride.
科学的研究の応用
2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and the 2-methylcyclohexyloxy group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a 2-methylcyclohexyloxy group.
2-(4-Methylphenoxy)ethanol: Similar structure but with a methylphenoxy group instead of a 2-methylcyclohexyloxy group.
Uniqueness
2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol is unique due to the presence of the 2-methylcyclohexyloxy group, which imparts distinct steric and electronic properties
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
2-[4-(2-methylcyclohexyl)oxyphenyl]ethanol |
InChI |
InChI=1S/C15H22O2/c1-12-4-2-3-5-15(12)17-14-8-6-13(7-9-14)10-11-16/h6-9,12,15-16H,2-5,10-11H2,1H3 |
InChIキー |
XGEGDYPNKVMWGI-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1OC2=CC=C(C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)




![(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038446.png)


